3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are characterized by the presence of a sulfonamide functional group, which is known for its diverse biological activities, particularly in medicinal chemistry. The compound's structure features a cyano group and a fluorine atom, which contribute to its chemical properties and biological efficacy.
The compound has been synthesized and studied in various research contexts, particularly in relation to its antibacterial and potential anticancer activities. Studies have highlighted its interactions with specific biological targets, including enzymes critical for bacterial survival and proliferation.
3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide is classified under the following categories:
The synthesis of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide can be achieved through various methods. A common synthetic route involves the following steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalyst use, are critical for optimizing yield and purity.
Key structural data includes:
3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide can participate in several chemical reactions:
Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for optimizing these transformations.
The mechanism of action for 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide primarily involves inhibition of bacterial enzymes such as dihydropteroate synthase (DHPS). This enzyme is essential for folate synthesis in bacteria, leading to bacteriostatic effects:
Data from studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria.
Relevant data regarding melting point, boiling point, and other physical constants should be referenced from experimental results.
3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide has several notable applications:
Thiazole and sulfonamide represent two privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and proven therapeutic utility. The thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms—serves as a critical pharmacophore in numerous FDA-approved drugs and bioactive molecules. Its structural rigidity, hydrogen-bonding capability, and π-electron system enable diverse target interactions. Notable thiazole-containing therapeutics include the antibiotic penicillin (bacterial cell wall synthesis inhibitor), ritonavir (antiretroviral protease inhibitor), and tiazofurin (antineoplastic IMP dehydrogenase inhibitor) [1] [4]. This scaffold frequently appears in anticancer agents due to its tubulin-binding capability; compounds like VII (a thiazole-hydrazone-indole conjugate) inhibit tubulin polymerization at IC₅₀ = 1.68 μM, disrupting mitosis in proliferating cancer cells [1].
Sulfonamides (–SO₂NH–) constitute another foundational pharmacophore with broad bioactivity. Historically recognized as antibacterial agents (e.g., sulfathiazole), they competitively inhibit dihydropteroate synthase in folate biosynthesis. Beyond antimicrobial effects, sulfonamides exhibit carbonic anhydrase (CA) isoform selectivity, making them valuable in oncology. Tumor-associated CA IX/XII inhibition—exemplified by SLC-0111 (Phase Ib/II for pancreatic cancer)—disrupts pH homeostasis in hypoxic tumor microenvironments, impairing invasion and metastasis [1] [6]. Additional therapeutic roles include aldose reductase inhibition (e.g., epalrestat for diabetic complications) and dipeptidyl peptidase-4 (DPP-4) modulation for type 2 diabetes [6] [7].
Table 1: Clinically Relevant Drugs Featuring Thiazole or Sulfonamide Scaffolds
Drug Name | Scaffold | Therapeutic Use | Primary Target |
---|---|---|---|
Penicillin G | Thiazolidine | Antibacterial | Transpeptidase |
Sulfathiazole | Sulfonamide | Antibacterial | Dihydropteroate synthase |
Epalrestat | Sulfonamide | Diabetic complications | Aldose reductase |
SLC-0111 | Sulfonamide | Anticancer (Phase II) | Carbonic anhydrase IX/XII |
Tiazofurin | Thiazole | Antineoplastic | IMP dehydrogenase |
Ritonavir | Thiazole | Antiretroviral | HIV-1 protease |
Hybrid molecules integrating thiazole and sulfonamide motifs leverage complementary pharmacological mechanisms to enhance efficacy, overcome resistance, and enable multitargeting. The structural fusion addresses limitations of single-target agents—particularly in oncology—where cancer cells bypass inhibited pathways. For example, compound 7 (a thiazole-chalcone/sulfonamide hybrid) concurrently inhibits tubulin polymerization (IC₅₀ = 2.72 μM) and CA IX (IC₅₀ = 0.021 μM), demonstrating potent cytotoxicity against HT-29 colon cancer cells (IC₅₀ = 0.98 μM) with minimal toxicity to normal WI-38 fibroblasts [1]. This dual activity stems from precise spatial orientation: the thiazole ring occupies tubulin’s colchicine-binding site via hydrophobic interactions, while the sulfonamide group coordinates CA IX’s catalytic zinc ion, enhancing isoform selectivity over off-target CA I/II [1].
The specific architecture of 3-cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide (C₁₀H₆FN₃O₂S₂; MW 283.3 g/mol) exemplifies rational hybridization [3] [9]:
Table 2: Structural Elements and Their Biological Roles in Thiazole-Sulfonamide Hybrids
Structural Feature | Electronic Effect | Biological Role | Example Activity |
---|---|---|---|
Thiazole ring (S/N) | π-Deficient heterocycle | Tubulin binding at colchicine site | IC₅₀ = 1.68–7.78 μM [1] |
Sulfonamide (–SO₂NH–) | Moderate acidity (pKₐ ~10–11) | Zinc coordination in CA/ALR2 | CA IX IC₅₀ = 0.021 μM [1] |
Para-halogen (F, Cl) | σ-Electron withdrawal | Enhanced membrane permeability, metabolic stability | ALR2 inhibition (IC₅₀ = 4.5 μM) [6] |
Cyano (–CN) ortho to –SO₂NH | Strong π-electron withdrawal | Increased sulfonamide acidity, H-bond acceptance | DPP-4 inhibition (IC₅₀ = 2.32 nM) [7] |
Molecular hybridization thus creates synergistic pharmacophores capable of dual-target engagement. In neurodegenerative contexts, thiazole-sulfonamides like compounds 1, 2, and 8 activate SIRT1—a deacetylase regulating oxidative stress responses—protecting SH-SY5Y neurons from 6-OHDA-induced damage (a Parkinson’s model) [5]. Similarly, antidiabetic hybrids inhibit aldose reductase (ALR2; e.g., 7b, IC₅₀ = 4.5 μM) to prevent sorbitol accumulation in lens tissues, mitigating diabetic cataracts [6]. Computational analyses confirm favorable drug-likeness: hybrids typically obey Lipinski’s rules with moderate log P (2.1–3.8), molecular weight <500 Da, and CNS permeability, enabling blood-brain barrier crossing for neuroprotective applications [5] [8].
Table 3: Therapeutic Applications of Thiazole-Sulfonamide Hybrids
Therapeutic Area | Target Protein | Hybrid Compound | Key Finding |
---|---|---|---|
Oncology | Tubulin & CA IX | Compound 7 | Dual inhibition; HT-29 IC₅₀ = 0.98 μM [1] |
Neuroprotection | SIRT1 | Compounds 1,2,8 | Reduced 6-OHDA-induced neuronal damage [5] |
Diabetic cataracts | Aldose reductase (ALR2) | Compound 7b | IC₅₀ = 4.5 μM; ↓ lens sorbitol deposition [6] |
Diabetes (T2D) | DPP-4 | Compound VI | IC₅₀ = 2.32 nM (vs alogliptin 3.56 nM) [7] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0